2-chloro-5-(trifluoromethyl)thiophene
Overview
Description
2-chloro-5-(trifluoromethyl)thiophene is an organosulfur compound that features a thiophene ring substituted with a chlorine atom and a trifluoromethyl group
Mechanism of Action
Target of Action
It’s known that thiophene derivatives can interact with various biological targets depending on their specific substitutions .
Mode of Action
Thiophene derivatives are often used in suzuki-miyaura cross-coupling reactions , a type of reaction that forms carbon-carbon bonds and is widely used in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(trifluoromethyl)thiophene can be achieved through several methods. One common approach involves the chlorination of 5-(trifluoromethyl)thiophene using chlorine gas in the presence of a catalyst. Another method includes the reaction of 2-chloro-5-bromothiophene with trifluoromethylating agents under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(trifluoromethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the chlorine or trifluoromethyl groups.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of 2-amino-5-(trifluoromethyl)thiophene or 2-thiol-5-(trifluoromethyl)thiophene.
Oxidation: Formation of this compound sulfoxide or sulfone.
Reduction: Formation of 5-(trifluoromethyl)thiophene or 2-chlorothiophene.
Scientific Research Applications
2-chloro-5-(trifluoromethyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds, especially those targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-(chloromethyl)thiophene
- 2-chloro-5-methylthiophene
- 2-chlorothiophene
Uniqueness
2-chloro-5-(trifluoromethyl)thiophene is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it valuable in various synthetic and industrial applications.
Properties
IUPAC Name |
2-chloro-5-(trifluoromethyl)thiophene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3S/c6-4-2-1-3(10-4)5(7,8)9/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAHHLZLBJDFMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143469-21-0 | |
Record name | 2-chloro-5-(trifluoromethyl)thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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